GSK256073 Tris
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Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of GSK256073 Tris involves multiple steps, starting from readily available starting materials. The key steps include:
Formation of the core structure: The synthesis begins with the formation of the core purine structure through a series of condensation and cyclization reactions.
Functionalization: The core structure is then functionalized with various substituents to achieve the desired pharmacological properties.
Purification: The final compound is purified using techniques such as recrystallization or chromatography to obtain a high-purity product.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but is optimized for large-scale production. This involves:
Optimization of reaction conditions: Reaction conditions such as temperature, pressure, and solvent are optimized to maximize yield and minimize impurities.
Scale-up: The reactions are scaled up using industrial reactors and equipment to produce large quantities of the compound.
Quality control: Rigorous quality control measures are implemented to ensure the consistency and purity of the final product.
Chemical Reactions Analysis
Types of Reactions
GSK256073 Tris undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form oxidized derivatives.
Reduction: Reduction reactions can be used to modify the functional groups on the compound.
Substitution: Substitution reactions can introduce different substituents onto the core structure.
Common Reagents and Conditions
Oxidation: Common oxidizing agents such as potassium permanganate or hydrogen peroxide can be used.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are commonly employed.
Substitution: Substitution reactions often use reagents like alkyl halides or acyl chlorides under basic or acidic conditions.
Major Products
The major products formed from these reactions include various derivatives of this compound with modified functional groups, which can be further studied for their pharmacological properties .
Scientific Research Applications
GSK256073 Tris has a wide range of scientific research applications, including:
Chemistry: It is used as a tool compound to study the function of G-protein coupled receptor 109A and its role in metabolic pathways.
Biology: The compound is used to investigate the biological effects of G-protein coupled receptor 109A activation, including its impact on glucose metabolism and lipid homeostasis.
Medicine: this compound is being explored as a potential therapeutic agent for the treatment of type 2 diabetes mellitus and dyslipidemia.
Industry: The compound is used in the development of new drugs targeting G-protein coupled receptor 109A and related pathways
Mechanism of Action
GSK256073 Tris exerts its effects by binding to and activating G-protein coupled receptor 109A. This activation leads to the inhibition of lipolysis, resulting in improved glucose homeostasis. The molecular targets and pathways involved include:
G-protein coupled receptor 109A: Activation of this receptor leads to downstream signaling events that inhibit lipolysis.
Inhibition of lipolysis: By inhibiting the breakdown of lipids, the compound helps to maintain glucose levels in the blood
Comparison with Similar Compounds
GSK256073 Tris is unique compared to other similar compounds due to its high selectivity and potency as a G-protein coupled receptor 109A agonist. Similar compounds include:
Niacin: A less potent agonist of G-protein coupled receptor 109A with a different side effect profile.
Acipimox: Another G-protein coupled receptor 109A agonist with similar therapeutic applications but different pharmacokinetic properties.
MK-0354: A novel compound with similar mechanisms of action but distinct structural features .
This compound stands out due to its long-lasting and non-flushing properties, making it a promising candidate for further development and research .
Properties
CAS No. |
1228650-42-7 |
---|---|
Molecular Formula |
C14H24ClN5O5 |
Molecular Weight |
377.82 g/mol |
IUPAC Name |
2-amino-2-(hydroxymethyl)propane-1,3-diol;8-chloro-3-pentyl-7H-purine-2,6-dione |
InChI |
InChI=1S/C10H13ClN4O2.C4H11NO3/c1-2-3-4-5-15-7-6(12-9(11)13-7)8(16)14-10(15)17;5-4(1-6,2-7)3-8/h2-5H2,1H3,(H,12,13)(H,14,16,17);6-8H,1-3,5H2 |
InChI Key |
HNAXNEBDLULUPW-UHFFFAOYSA-N |
SMILES |
NC(CO)(CO)CO.O=C(N1)N(CCCCC)C2=C(NC(Cl)=N2)C1=O |
Canonical SMILES |
CCCCCN1C2=C(C(=O)NC1=O)NC(=N2)Cl.C(C(CO)(CO)N)O |
Appearance |
Solid powder |
Purity |
>98% (or refer to the Certificate of Analysis) |
shelf_life |
>3 years if stored properly |
solubility |
Soluble in DMSO |
storage |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
Synonyms |
GSK256073; GSK-256073; GSK 256073; GSK256073 Tris; |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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